Tetrakis(hydroxymethyl)phosphonium lactate

Description

Properties

CAS No. |

39686-78-7 |

|---|---|

Molecular Formula |

C7H17O7P |

Molecular Weight |

244.18 g/mol |

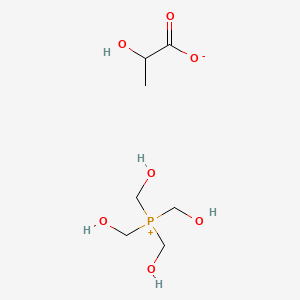

IUPAC Name |

2-hydroxypropanoate;tetrakis(hydroxymethyl)phosphanium |

InChI |

InChI=1S/C4H12O4P.C3H6O3/c5-1-9(2-6,3-7)4-8;1-2(4)3(5)6/h5-8H,1-4H2;2,4H,1H3,(H,5,6)/q+1;/p-1 |

InChI Key |

WDKVGYVKKWRCAW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])O.C(O)[P+](CO)(CO)CO |

Origin of Product |

United States |

Biological Activity

Tetrakis(hydroxymethyl)phosphonium lactate (THPL) is a member of the tetrakis(hydroxymethyl)phosphonium salts family, which has garnered attention for its diverse biological activities and applications in various fields, including biocidal applications and potential therapeutic uses. This article reviews the biological activity of THPL, highlighting its mechanisms of action, toxicity, and relevant case studies.

The biological activity of THPL is primarily attributed to its ability to interact with cellular components, leading to various physiological effects. Key mechanisms include:

- Cell Membrane Disruption : THPL has been shown to alter the integrity of microbial cell membranes, leading to cell lysis. This property is particularly relevant in its use as a biocide in industrial applications.

- Inhibition of Biofilm Formation : Studies indicate that THPL can inhibit the formation of biofilms by certain bacteria, enhancing its efficacy in controlling microbial growth in various environments .

- Modulation of Retinoid Metabolism : Research has suggested that THPL may interfere with vitamin A homeostasis, which is crucial for numerous biological processes. This interaction could lead to teratogenic effects as observed in animal studies .

Toxicological Profile

The toxicological effects of THPL have been extensively studied, revealing significant insights into its safety profile:

- Acute Toxicity : Studies indicate that the acute oral toxicity (LD50) for related compounds ranges from 161 to 282 mg/kg in rats . While specific data for THPL is limited, related tetrakis compounds exhibit similar toxicological characteristics.

- Chronic Toxicity : Long-term exposure studies have revealed hepatotoxic effects, including liver vacuolization and degeneration in laboratory animals . These findings raise concerns about the chronic exposure risks associated with THPL.

Case Study 1: Teratogenic Effects

A study investigated the effects of THPL on pregnant rabbits, focusing on its impact on vitamin A metabolism. The results indicated a marked reduction in food intake and adverse liver changes, leading to reduced retinol concentrations and increased birth defects . Specifically, changes in protein expression related to retinoid transport were noted, suggesting a mechanism for the observed teratogenic effects.

Case Study 2: Biofilm Dispersal

In another study, THPL was combined with D-methionine to enhance biofilm dispersal in Desulfovibrio vulgaris. The combination demonstrated a synergistic effect, significantly reducing biofilm formation compared to either agent alone . This finding highlights the potential utility of THPL in managing microbial populations in industrial settings.

Data Tables

| Study | Organism/Model | Dosage | Findings |

|---|---|---|---|

| Study 1 | Pregnant rabbits | 13.8 - 46 mg/kg | Reduced food intake; liver toxicity; teratogenic defects observed. |

| Study 2 | Desulfovibrio vulgaris | 50 ppm THPL + 100 ppm D-methionine | Significant reduction in biofilm formation; enhanced dispersal effect. |

| Study 3 | Rats | Various doses (up to 300 mg/kg) | Acute toxicity; liver vacuolization and degeneration noted. |

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Anion Influence : The lactate anion may enhance biodegradability compared to sulfate or chloride, reducing environmental persistence .

- Reactivity : THPC’s chloride group increases susceptibility to hydrolysis under alkaline conditions, limiting its use in high-pH environments. THPS and THP-lactate, with sulfate and lactate anions, are likely more stable in such settings .

Functional Performance

Flame Retardancy

- THPS : Widely used in textiles and paper due to its ability to form covalent bonds with cellulose, providing durable flame resistance .

- THP-Lactate: Limited data exist, but the lactate moiety could improve adhesion to organic substrates, enhancing flame-retardant efficacy in polymers or coatings.

Biocidal Activity

- THPS : Effective in oilfield water treatment, with broad-spectrum activity against sulfate-reducing bacteria at 50–100 ppm concentrations .

- THPC : Less utilized as a biocide due to higher toxicity and regulatory restrictions .

- THP-Lactate : May offer lower mammalian toxicity while retaining antimicrobial properties, though empirical studies are lacking.

Toxicity and Environmental Impact

Research and Industrial Relevance

- THPS Dominance : THPS remains the industry standard for biocidal and flame-retardant applications due to its proven stability and regulatory acceptance .

- THPC Niche Use: THPC’s role in gel dosimeters (e.g., nanoparticle-enhanced radiotherapy) highlights its precision in radiation dose measurement, though its toxicity limits broader adoption .

- THP-Lactate Potential: The lactate derivative could address sustainability concerns but requires rigorous testing to validate performance and safety.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of THP-L for consistent purity and yield?

- Methodological Answer : Synthesis optimization should focus on controlling reactant stoichiometry (e.g., hydroxymethylphosphonium precursors and lactic acid), pH adjustments (basic conditions for stable complexation), and temperature regulation (room temperature to avoid decomposition). Post-synthesis purification via vacuum distillation or column chromatography can enhance purity. Monitor reaction progress using <sup>31</sup>P NMR to confirm phosphonium-lactate bond formation .

Q. What analytical techniques are most effective for characterizing THP-L stability under varying environmental conditions?

- Methodological Answer : Use UV-Vis spectroscopy to track absorbance changes (e.g., 250–300 nm for phosphonium complexes) and fluorescence spectroscopy to detect degradation byproducts. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can assess colloidal stability in aqueous solutions. For thermal stability, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended .

Q. What safety protocols are critical for handling THP-L in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact. Store THP-L in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize oxidation. Emergency procedures should include immediate rinsing with water for eye/skin exposure and consultation with safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of THP-L across different cell lines?

- Methodological Answer : Discrepancies may arise from cell line-specific metabolic activity or varying experimental conditions. Standardize assays by:

- Using identical exposure times (e.g., 24–48 hours) and concentrations (IC50 determination via MTT assays).

- Incorporating positive controls (e.g., cisplatin) and validating results with orthogonal methods like flow cytometry for apoptosis/necrosis differentiation .

Q. What computational approaches are suitable for modeling THP-L’s interactions with biomolecules?

- Methodological Answer : Employ density functional theory (DFT) to simulate THP-L’s electronic structure and molecular dynamics (MD) to study its binding kinetics with proteins (e.g., albumin). Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can THP-L’s redox behavior in aqueous systems be mechanistically studied?

- Methodological Answer : Use cyclic voltammetry (CV) to identify oxidation/reduction peaks under controlled pH (4–10). Couple this with electron paramagnetic resonance (EPR) to detect free radical intermediates. Compare results with THPC or THPS analogs to isolate lactate-specific effects .

Data Contradiction Analysis

Q. Why do studies report conflicting results on THP-L’s aquatic toxicity?

- Analysis : Variability in test organisms (e.g., Daphnia magna vs. algae), exposure durations, and metabolite interference (e.g., lactate biodegradation) may cause discrepancies. Harmonize testing protocols per OECD guidelines (e.g., Test No. 201/202) and include mass spectrometry (LC-MS) to quantify residual THP-L vs. degradation products .

Methodological Tables

Key Research Gaps

- Stability in Biological Matrices : Limited data exist on THP-L’s half-life in serum or microbial-rich environments. Future studies should use radiolabeled <sup>14</sup>C-THP-L to track degradation pathways .

- Structure-Activity Relationships : Systematic comparisons of THP-L with THPC/THPS are needed to isolate lactate’s role in modulating bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.